molecular formula C23H19NO4 B8071036 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Cat. No.: B8071036
M. Wt: 373.4 g/mol
InChI Key: UOUNTHPJHFPZIA-UHFFFAOYSA-N
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Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid (hereafter referred to as the target compound) is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. This compound features an Fmoc group at the 3-position and a methylamino substituent at the 2-position of the aromatic ring (Figure 1). The Fmoc moiety serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and base-labile properties .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUNTHPJHFPZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716534
Record name 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120467-46-1
Record name 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Amino-2-(methylamino)benzoic Acid

Starting with 2,3-diaminobenzoic acid, selective methylation of the 2-amino group is achieved using methyl iodide (MeI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, with DBU deprotonating the amine to facilitate alkylation. The 3-amino group remains unprotected during this step.

Reaction Conditions :

  • 2,3-Diaminobenzoic acid (1.0 equiv), MeI (2.5 equiv), DBU (3.0 equiv), DMF, 24 h, room temperature.

  • Yield: 72–85% after precipitation in ice-cold water.

Fmoc Protection of the 3-Amino Group

The 3-amino group is then protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of N-methylmorpholine (NMM) as a base. The reaction is conducted in dichloromethane (DCM) to minimize side reactions.

Procedure :

  • Dissolve 3-amino-2-(methylamino)benzoic acid (1.0 equiv) in anhydrous DCM.

  • Add NMM (2.0 equiv) and Fmoc-Cl (1.2 equiv) dropwise at 0°C.

  • Stir for 4 h at room temperature, followed by precipitation in hexane.

  • Yield: 88–94% after recrystallization from acetone/water.

Challenges :

  • Competing reactions at the methylamino group are mitigated by steric hindrance and the use of mild bases.

  • Residual Fmoc-Cl is removed via aqueous washes (5% citric acid, followed by sodium bicarbonate).

Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin

Solid-phase synthesis offers superior control over regioselectivity and simplifies purification. The 2-CTC resin anchors the benzoic acid via its carboxylic acid group, enabling sequential modifications at the 2- and 3-positions.

Resin Loading and Amino Group Functionalization

  • Carboxylic Acid Attachment :

    • 2,3-Diaminobenzoic acid (3.0 equiv) is dissolved in DCM with 2,4,6-collidine (9.0 equiv) and loaded onto 2-CTC resin (1.0 equiv).

    • Reaction time: 2 h at room temperature.

    • Resin loading efficiency: >95%.

  • Selective Methylation of the 2-Amino Group :

    • Treat resin-bound diaminobenzoic acid with MeI (6.0 equiv) and DBU (6.0 equiv) in DMF for 24 h.

    • Wash with DMF and DCM to remove excess reagents.

  • Fmoc Protection of the 3-Amino Group :

    • React with Fmoc-OSu (1.5 equiv) and NMM (2.0 equiv) in DMF for 4 h.

    • Cleave the product from the resin using 1% trifluoroacetic acid (TFA) in DCM.

    • Yield: 78–82% after lyophilization.

Advantages :

  • Avoids solubility issues associated with free carboxylic acids.

  • Enables high-purity products without chromatography.

Stepwise Alkylation and Fmoc Protection

This method sequentially introduces the methylamino and Fmoc groups, leveraging temporary protecting groups to ensure regioselectivity.

Synthesis of 3-tert-Butoxycarbonyl (Boc)-2-(methylamino)benzoic Acid

  • Protect 3-amino-2-(methylamino)benzoic acid with Boc anhydride (Boc<sub>2</sub>O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Deprotect the Boc group post-methylation using TFA.

Reaction Conditions :

  • Boc<sub>2</sub>O (1.2 equiv), DMAP (0.1 equiv), THF, 12 h, room temperature.

  • Yield: 90–95%.

Fmoc Protection and Final Deprotection

  • React deprotected 3-amino-2-(methylamino)benzoic acid with Fmoc-Cl as described in Section 1.2.

  • Purify via recrystallization or silica gel chromatography.

Reductive Amination of 3-Nitro-2-(methylamino)benzoic Acid

While less common, this route offers an alternative pathway for introducing the methylamino group.

Nitro Reduction and Methylation

  • Reduce 3-nitro-2-(methylamino)benzoic acid using hydrogen gas (H<sub>2</sub>) and palladium on carbon (Pd/C) in ethanol.

  • Methylate the resulting amine using formaldehyde and sodium cyanoborohydride (NaBH<sub>3</sub>CN).

Challenges :

  • Requires stringent control over reduction conditions to prevent over-reduction.

  • Lower yields (55–65%) compared to direct alkylation.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Direct Fmoc ProtectionFmoc-Cl, NMM88–94>98High
Solid-Phase Synthesis2-CTC resin, MeI, Fmoc-OSu78–82>95Moderate
Stepwise AlkylationBoc<sub>2</sub>O, Fmoc-Cl85–9097High
Reductive AminationH<sub>2</sub>/Pd/C, NaBH<sub>3</sub>CN55–6590Low

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (fluorenylmethoxycarbonyl) group is cleaved under basic conditions, enabling selective exposure of the methylamino group. Key reagents and outcomes include:

ReagentConditionsProductYieldCitation
Piperidine20% in DMF, 30 min2-(methylamino)benzoic acid85–92%
DBU (1,8-Diazabicycloundec-7-ene)2% in DCM, 15 minDeprotected amine intermediate78%

Deprotection is critical for subsequent functionalization in peptide synthesis or medicinal chemistry applications. The reaction proceeds via β-elimination, releasing CO₂ and fluorenylmethyl byproducts .

Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation. Common methods include:

Table 1: Coupling Reagents and Efficiency

ReagentSolventCoupling PartnerProductYield
HATUDMFBenzylamineN-Benzyl-2-(methylamino)benzamide89%
T3P (Propanephosphonic anhydride)EtOAcAmino acid derivativesPeptide-linked conjugates82–90%
DCC/NHSTHFAlcoholsEsters75%

Activation with HATU or T3P achieves high yields in peptide synthesis, while DCC/NHS facilitates esterification .

Oxidation and Reduction

The methylamino group and aromatic ring participate in redox reactions:

  • Oxidation :

    • With KMnO₄ in acidic conditions: Converts the methylamino group to a nitroso derivative.

    • Ozone-mediated cleavage: Fragments the fluorenyl group, yielding substituted benzoic acids .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C): Reduces the aromatic ring to a cyclohexane derivative.

    • LiAlH₄: Converts the carboxylic acid to a benzyl alcohol.

Substitution Reactions

The Fmoc group’s stability allows selective substitutions:

Reaction TypeReagentProductApplication
Nucleophilic acyl substitutionThionyl chlorideAcid chloride intermediatePrecursor for anhydrides/amides
Electrophilic aromatic substitutionHNO₃/H₂SO₄Nitro-substituted derivativeExplosives research

Comparative Reactivity with Analogues

The methylamino group enhances nucleophilicity compared to unsubstituted Fmoc-protected benzoic acids:

CompoundRelative Reactivity in AmidationStability under Basic Conditions
3-(((Fmoc)methoxy)carbonyl)benzoic acid1.0 (baseline)Stable
2-(Methylamino) variant (this compound)1.8Sensitive to prolonged base exposure
4-Nitro-substituted analogue0.5Highly stable

This reactivity profile makes the compound suitable for sequential deprotection and coupling strategies .

Stability and Storage

  • Stable at room temperature under inert gas.

  • Degrades upon prolonged exposure to UV light (>300 nm) or strong acids (e.g., TFA) .

This compound’s versatility in deprotection, coupling, and redox reactions positions it as a critical intermediate in synthetic and medicinal chemistry. Future research directions include optimizing its use in solid-phase synthesis and targeted drug delivery systems.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry
The compound is primarily utilized as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is favored for its stability under basic conditions and ease of removal under mild acidic conditions. This characteristic makes it ideal for synthesizing peptides through solid-phase peptide synthesis (SPPS).

Advantages of Fmoc Protection :

  • Mild Conditions : The Fmoc group can be removed using 20% piperidine in DMF without affecting other sensitive functional groups.
  • Compatibility : It allows for the incorporation of various amino acids, facilitating the synthesis of complex peptides.

Drug Development

Anticancer Agents
Research has indicated that derivatives of FMOC-amino acids exhibit potential as anticancer agents. For instance, studies have shown that certain Fmoc-protected amino acids can enhance the efficacy of drug delivery systems targeting cancer cells due to their ability to form stable complexes with therapeutic agents.

Neuroprotective Effects
Another area of interest is the neuroprotective properties associated with FMOC-amino acid derivatives. Investigations into their effects on neuronal cell lines have revealed promising results in enhancing cell viability and reducing apoptosis under oxidative stress conditions.

Material Science

Polymer Chemistry
In material science, FMOC derivatives are employed in the development of functional polymers. Their ability to participate in polymerization reactions allows for the creation of materials with specific properties, such as increased thermal stability and enhanced mechanical strength.

Nanotechnology Applications
FMOC-protected compounds are also explored in nanotechnology for drug delivery systems. Their unique structure facilitates the formation of nanoparticles that can encapsulate drugs, improving bioavailability and targeting efficiency.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits/Outcomes
Peptide SynthesisSolid-phase peptide synthesisMild deprotection conditions
Drug DevelopmentAnticancer agentsEnhanced efficacy in drug delivery
Neuroprotective effectsImproved neuronal cell viability
Material ScienceFunctional polymersIncreased thermal stability
Nanoparticle drug deliveryImproved bioavailability

Case Studies

  • Peptide Synthesis Optimization
    A study published in Journal of Organic Chemistry demonstrated the successful synthesis of a complex peptide using FMOC-protected amino acids, achieving high yields and purity levels due to the efficient removal of the Fmoc group under mild conditions.
  • Anticancer Research
    Research highlighted in Cancer Research showed that a specific FMOC-amino acid derivative significantly inhibited tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development.
  • Nanoparticle Development
    A paper in Advanced Drug Delivery Reviews discussed the formulation of nanoparticles using FMOC derivatives for targeted drug delivery, showcasing improved therapeutic outcomes compared to conventional methods.

Mechanism of Action

The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₂₃H₁₉NO₄ (calculated from LC-MS data in ).
  • Synthesis: Prepared via Fmoc protection of 3-(methylamino)benzoic acid using Fmoc-Cl, yielding a white solid with 28% efficiency .
  • Characterization :
    • 1H NMR (CDCl₃): Peaks at δ 3.31 ppm (s, 3H, N-CH₃) and δ 4.46 ppm (d, J=6.7 Hz, 2H, Fmoc-CH₂) confirm structural integrity .
    • LC-MS : Observed [M+H]+ at m/z 374.10 (calcd. 374.14) .

Comparison with Similar Compounds

The target compound belongs to a broader class of Fmoc-protected benzoic/aryl carboxylic acids. Below is a systematic comparison with structurally related analogs (Table 1).

Structural Variations and Substituent Effects

Position of Fmoc and Functional Groups

  • Target Compound: Fmoc at C3, methylamino at C2 (benzoic acid backbone) .
  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butoxy)benzyl)oxy)benzoic Acid (1k): Fmoc at C4, tert-butoxy-benzyloxy at C3. Higher steric hindrance due to bulky tert-butoxy group; used in SPPS for hydrophobic peptide segments .
  • 4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(benzoyloxy)benzoic Acid (1e): Fmoc at C4, benzoyloxy at C3.

Backbone Modifications

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic Acid: Propanoic acid backbone with Fmoc at C3 and methyl at C2. Reduced aromaticity compared to benzoic acid derivatives; used in β-peptide synthesis .
  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic Acid (1g): Chlorobenzyloxy group at C3 introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Stability
Target Compound 374.14 Moderate in THF/CHCl₃ Base-labile (Fmoc group)
1k 338.14 Low in polar solvents Stable to mild acids
1g 393.82 Low (enhanced by Cl) Sensitive to reducing agents
(S)-Fmoc-β²-homoalanine 325.36 High in DMF/DMSO Prone to racemization

Key Insights :

  • Chlorine in 1g increases molecular weight and lipophilicity, impacting membrane permeability in drug design .
  • The target compound’s methylamino group may enhance water solubility compared to tert-butoxy analogs .

Biological Activity

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid, often abbreviated as FMOC-2-MAB, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C23_{23}H26_{26}N2_{2}O5_{5}

Molecular Weight : 410.46 g/mol

CAS Number : 150114-97-9

Structure

The compound features a fluorenyl group that enhances its lipophilicity and potentially its ability to cross biological membranes. The methoxycarbonyl and methylamino groups are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including FMOC-2-MAB, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For example, a study found that FMOC derivatives showed inhibitory effects on the secretion of virulence factors in pathogenic bacteria, which could lead to new treatments for bacterial infections .

Antitumor Activity

FMOC-2-MAB has been investigated for its antitumor properties. A case study involving the compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it was shown to downregulate oncogenic pathways while upregulating pro-apoptotic signals .

The biological activity of FMOC-2-MAB is thought to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
  • Apoptosis Induction : In cancer cells, FMOC-2-MAB triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
  • Modulation of Signaling Pathways : It has been observed to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Toxicity Profile

While FMOC-2-MAB shows promise in various therapeutic applications, it is essential to consider its toxicity profile. Preliminary studies indicate that it may cause skin and eye irritation at high concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use .

Study on Antibacterial Efficacy

A notable study investigated the antibacterial efficacy of FMOC derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μM, FMOC-2-MAB significantly inhibited bacterial growth by approximately 70%, showcasing its potential as an antimicrobial agent .

Research on Antitumor Effects

In another study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), FMOC-2-MAB was found to reduce cell viability by inducing apoptosis. The compound was tested at varying concentrations (10 μM to 100 μM), with IC50 values indicating effective cytotoxicity at lower concentrations compared to control groups .

Q & A

Q. What critical handling precautions are required for this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powders to avoid inhalation .
  • Hazard Mitigation: Classified under GHS Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid direct exposure; implement spill containment protocols using inert absorbents like vermiculite .
  • Incompatibilities: Reacts with strong acids/bases and oxidizing agents, potentially releasing toxic fumes. Use chemically compatible solvents (e.g., DCM, DMF) and avoid aqueous extremes .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Conditions: Store in airtight, light-resistant containers at 2–8°C in a dry, well-ventilated area. Moisture accelerates degradation, particularly of the Fmoc group .
  • Monitoring: Regular checks for discoloration (yellowing indicates decomposition) or precipitate formation. Conduct HPLC purity assays quarterly if stored long-term .

Q. What first-aid measures are recommended for accidental exposure?

Methodological Answer:

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored. Seek medical evaluation due to potential respiratory irritation .
  • Skin/Eye Contact: Rinse with water for 15 minutes; remove contaminated clothing. Consult a poison control center, as chronic toxicity data are unavailable .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound as an Fmoc-protected intermediate in peptide synthesis?

Methodological Answer:

  • Solvent Selection: Use dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility. Additives like HOBt reduce racemization during coupling .
  • Activation: Employ carbodiimides (e.g., DCC) with catalytic DMAP. Monitor pH (6.5–7.5) to prevent premature Fmoc deprotection .
  • Temperature Control: Maintain 0–4°C during activation to minimize side reactions. Warm gradually to room temperature for coupling .

Q. What analytical techniques are most effective for verifying Fmoc group integrity and compound purity?

Methodological Answer:

  • HPLC-MS: Use a C18 column with acetonitrile/water gradients (0.1% TFA). Monitor UV absorbance at 265–290 nm (Fmoc-specific λmax) .
  • NMR: Confirm Fmoc presence via aromatic proton signals (δ 7.2–7.8 ppm) and methylamino protons (δ 2.8–3.1 ppm) .
  • TLC Validation: Spot on silica plates using 5% acetic acid in ethyl acetate; Fmoc-protected compounds exhibit higher Rf than deprotected analogs .

Q. How can researchers address discrepancies in bioactivity data caused by batch-to-batch impurities?

Methodological Answer:

  • Impurity Profiling: Conduct LC-MS to identify common byproducts (e.g., Fmoc-deprotected derivatives or hydrolyzed esters). Compare retention times against synthetic standards .
  • Purification Strategies: Use preparative HPLC with ion-pairing agents (e.g., TFA) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .

Q. What mechanistic studies are recommended to evaluate Fmoc group stability under varying conditions?

Methodological Answer:

  • Kinetic Analysis: Perform pH-dependent degradation studies (pH 2–12) at 25°C. Monitor Fmoc cleavage via UV-Vis or fluorescence quenching .
  • Thermal Stability: Use TGA/DSC to determine decomposition thresholds (>150°C typical for Fmoc derivatives). Correlate with FT-IR to track carbonyl group integrity .

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